4-Chloro-6-(1-ethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine 4-Chloro-6-(1-ethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20141433
InChI: InChI=1S/C12H15ClN4O/c1-4-17-6-5-9(16-17)10-7-11(13)15-12(14-10)8(2)18-3/h5-8H,4H2,1-3H3
SMILES:
Molecular Formula: C12H15ClN4O
Molecular Weight: 266.73 g/mol

4-Chloro-6-(1-ethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine

CAS No.:

Cat. No.: VC20141433

Molecular Formula: C12H15ClN4O

Molecular Weight: 266.73 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-(1-ethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine -

Specification

Molecular Formula C12H15ClN4O
Molecular Weight 266.73 g/mol
IUPAC Name 4-chloro-6-(1-ethylpyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine
Standard InChI InChI=1S/C12H15ClN4O/c1-4-17-6-5-9(16-17)10-7-11(13)15-12(14-10)8(2)18-3/h5-8H,4H2,1-3H3
Standard InChI Key VDJUDLRUUKGQTA-UHFFFAOYSA-N
Canonical SMILES CCN1C=CC(=N1)C2=CC(=NC(=N2)C(C)OC)Cl

Introduction

Chemical Structure and Nomenclature

The molecular formula of 4-Chloro-6-(1-ethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine is C₁₂H₁₅ClN₄O, with a molecular weight of 266.73 g/mol . Its IUPAC name reflects the substitution pattern:

  • 4-Chloro: A chlorine atom at position 4 of the pyrimidine ring.

  • 6-(1-Ethyl-1H-pyrazol-3-yl): A 1-ethyl-substituted pyrazole ring attached at position 6.

  • 2-(1-Methoxyethyl): A methoxyethyl group at position 2 .

The compound’s SMILES notation is CC(C1=NC(C2=CC(C)=NN2CC)=CC(Cl)=N1)OC, highlighting the connectivity of substituents .

Synthesis and Synthetic Routes

While no direct synthesis protocol for this compound is documented in the provided sources, analogous pyrazolo-pyrimidine derivatives are synthesized via multi-step routes involving:

  • Cyclization: Reaction of 5-amino-pyrazole-4-carboxylates with chloroacetonitrile to form pyrimidinone intermediates .

  • Chlorination: Treatment with phosphorus oxychloride (POCl₃) to introduce chloro groups .

  • Alkylation: Use of iodoethane or similar alkylating agents to introduce ethyl or methoxyethyl groups .

For example, 4-chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is synthesized by reacting a pyrazole precursor with sodium hydride and iodoethane in acetonitrile . A similar approach could be adapted for the target compound by substituting appropriate reagents.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight266.73 g/mol
Molecular FormulaC₁₂H₁₅ClN₄O
SolubilityLikely lipophilic due to chloro and alkyl groupsInferred
Melting PointNot reported-

The chloro and methoxyethyl groups enhance solubility in organic solvents, while the pyrazole ring may contribute to hydrogen bonding potential .

Biological Activity and Mechanisms

Antitubercular Activity

Compounds with chloro and pyrazole substituents demonstrate iron-chelating properties, impairing Mycobacterium tuberculosis growth . For example, 4-chloro-6-(1-methyl-3-pyrazolyl)pyrimidine analogs showed MIC values <1 µg/mL against TB strains .

Apoptosis and Cell Cycle Arrest

Related derivatives induce apoptosis by modulating BAX/Bcl-2 ratios (e.g., an 8.8-fold increase in BAX/Bcl-2 observed in compound 12b) . Cell cycle arrest at S and G2/M phases is also common, suggesting DNA replication interference .

Applications in Medicinal Chemistry

The compound’s scaffold is versatile for derivatization:

  • Kinase Inhibitors: Structural analogs are potent CDK2/cyclin A2 inhibitors, with IC₅₀ values in the nanomolar range .

  • Antimicrobial Agents: Pyrimidine derivatives show efficacy against drug-resistant bacterial strains .

  • Agrochemicals: Chlorinated pyrimidines are explored as herbicides and fungicides.

Future Perspectives

Further research should prioritize:

  • Synthetic Optimization: Developing scalable routes with higher yields .

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles.

  • Target Identification: Screening against additional kinases (e.g., VEGFR, PDGFR) .

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